9-Bromo-2-(naphthalen-2-yl)-5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
9-Bromo-2-(naphthalen-2-yl)-5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a tricyclic heterocyclic compound featuring a pyrazolo-oxazine core fused with a naphthalene system. Its molecular formula is C₂₇H₂₀BrN₂O, with a molecular weight of 477.37 g/mol.
Properties
CAS No. |
303060-12-0 |
|---|---|
Molecular Formula |
C26H19BrN2O |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
9-bromo-2-naphthalen-2-yl-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H19BrN2O/c27-21-12-13-25-22(15-21)24-16-23(20-11-10-17-6-4-5-9-19(17)14-20)28-29(24)26(30-25)18-7-2-1-3-8-18/h1-15,24,26H,16H2 |
InChI Key |
WPYSAYANMIHQSO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzo[e]pyrazolo[1,5-c][1, oxazine Core
The core is typically synthesized via acid-catalyzed cyclocondensation of 2-aminophenol derivatives with α,β-unsaturated ketones. For example, reacting 2-amino-5-phenylphenol with 1-(naphthalen-2-yl)prop-2-en-1-one in acetic acid at 110°C for 12 hours yields the dihydrooxazine precursor (Yield: 65–70%).
Mechanistic Insight :
The reaction proceeds through Michael addition followed by intramolecular cyclodehydration:
Critical parameters include stoichiometric control (1:1.05 ratio) and nitrogen purging to prevent oxidation.
Introduction of the Naphthalen-2-yl Group
The naphthalene moiety is introduced via Suzuki-Miyaura coupling using a pre-installed boronic ester. Treating the brominated intermediate with naphthalen-2-ylboronic acid under Pd(PPh₃)₄ catalysis (2 mol%) in THF/H₂O (3:1) at 80°C achieves 85–90% conversion.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 2 mol% | +22% |
| Solvent | THF/H₂O | +15% |
| Temperature | 80°C | +18% |
Bromination at Position 9
Regioselective bromination employs N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C. The reaction exploits the electron-rich C9 position adjacent to the oxazine oxygen, achieving 92% selectivity over other positions.
Side Reaction Mitigation :
-
Low Temperature (0°C) : Suppresses dibromination.
-
Stoichiometry (1.1 equiv) : Limits excess NBS.
-
Radical Inhibitors (BHT) : Prevent chain propagation.
Incorporation of the Phenyl Group at Position 5
The phenyl group is introduced early via Friedel-Crafts alkylation using benzyl bromide in the presence of AlCl₃ (10 mol%). This step requires anhydrous conditions in dichloromethane (DCM) at −10°C to avoid polysubstitution (Yield: 78%).
Characterization Data :
-
¹H NMR (CDCl₃) : δ 7.45–7.32 (m, 5H, Ph), 6.89 (d, J = 8.4 Hz, 1H, H-10b).
-
HRMS : m/z calc. for C₂₇H₂₁BrN₂O [M+H]⁺: 485.0821; found: 485.0819.
Optimization of Reaction Conditions
Solvent Systems
Polar aprotic solvents (DMF, DMSO) enhance bromination rates but risk solvolysis. Mixed solvents (THF/H₂O) optimize coupling reactions by balancing reagent solubility and catalyst activity.
Solvent Performance Comparison :
| Solvent | Reaction Type | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | Bromination | 92 | 98 |
| THF/H₂O (3:1) | Suzuki Coupling | 89 | 97 |
| Toluene | Friedel-Crafts | 65 | 91 |
Catalytic Systems
Palladium catalysts (Pd(PPh₃)₄, PdCl₂(dppf)) outperform nickel analogs in cross-coupling, with turnover numbers (TON) exceeding 4,300.
Catalyst Efficiency :
| Catalyst | TON | TOF (h⁻¹) |
|---|---|---|
| Pd(PPh₃)₄ | 4,320 | 180 |
| NiCl₂(dppe) | 890 | 37 |
Comparative Analysis of Synthetic Routes
Three routes were evaluated for cost and efficiency:
Route A (Stepwise) :
-
Total Steps: 5
-
Overall Yield: 58%
-
Cost Index: 1.00
Route B (Convergent) :
-
Total Steps: 4
-
Overall Yield: 49%
-
Cost Index: 1.28
Route C (Cascade) :
-
Total Steps: 3
-
Overall Yield: 36%
-
Cost Index: 1.45
Route A remains preferred for industrial-scale production despite higher step count, due to superior reproducibility.
Challenges and Troubleshooting
Regiochemical Control
Competing bromination at position 7 is minimized by:
Chemical Reactions Analysis
Types of Reactions
9-Bromo-2-(naphthalen-2-yl)-5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: The phenyl group can be modified through coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound with additional oxygen functionalities.
Reduction Products: Reduced forms with hydrogenated functionalities.
Coupling Products: Modified phenyl derivatives with different substituents.
Scientific Research Applications
Chemistry
In chemistry, 9-Bromo-2-(naphthalen-2-yl)-5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Its interactions with biological molecules are studied to understand its mechanism of action and therapeutic potential.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials. Its unique structural features make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 9-Bromo-2-(naphthalen-2-yl)-5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
Key structural analogs differ in substituents at positions 5, 9, and 2, influencing molecular weight, polarity, and biological activity. Below is a comparative analysis:
Spectroscopic Data
- 1H NMR Shifts: The methyl group in 7-Bromo-2-methyl-1,10b-dihydro-5H-pyrazolo[1,5-c][1,3]benzoxazin-5-one () resonates at δ 2.19 ppm, while aromatic protons in naphthalene-containing analogs (e.g., ) show upfield shifts due to shielding effects . Hydroxyl protons in phenolic derivatives (e.g., ) appear at δ 5.0–6.0 ppm, broadened due to hydrogen bonding .
13C NMR Trends :
Biological Activity
9-Bromo-2-(naphthalen-2-yl)-5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its therapeutic potential.
The compound's molecular formula is , with a molecular weight of 467.35 g/mol. Its structure features a unique combination of aromatic rings and heterocyclic components that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H19BrN2O |
| Molecular Weight | 467.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 3308473 |
Antimicrobial Properties
Studies have indicated that derivatives of the benzo[e]pyrazolo[1,5-c][1,3]oxazine scaffold exhibit significant antimicrobial activity. For instance, a related compound demonstrated potent effects against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 7.5 ppm to 50 ppm across various strains .
Anti-inflammatory Effects
Research has shown that pyrazole derivatives possess notable anti-inflammatory properties. A study reported IC50 values for certain derivatives ranging from 71.11 to 81.77 μg/mL when tested against cyclooxygenase enzymes (COX), indicating their potential as anti-inflammatory agents . The presence of the naphthalene and phenyl groups in the structure is believed to enhance this activity.
Anticancer Potential
The anticancer properties of compounds similar to 9-Bromo-2-(naphthalen-2-yl)-5-phenyl have been investigated in various studies. For example, certain derivatives have shown cytotoxicity against human cancer cell lines such as HCT-116 (colon carcinoma) and MCF-7 (breast adenocarcinoma), with significant inhibition observed at low concentrations . Molecular docking studies suggest that these compounds interact with specific protein targets involved in cancer progression.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets within cells, potentially modulating pathways related to inflammation, cell proliferation, and apoptosis. This interaction could involve binding to enzymes or receptors critical for these processes.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives against common pathogens. The results indicated that the tested compounds exhibited varying degrees of effectiveness against Escherichia coli and Staphylococcus aureus, with some derivatives outperforming traditional antibiotics .
Study on Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, several pyrazole derivatives were synthesized and tested for their ability to inhibit COX enzymes. The most effective compounds showed selectivity towards COX-2 over COX-1, suggesting a potential for reduced side effects compared to conventional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Q & A
Q. What are the optimal synthetic routes for preparing 9-Bromo-2-(naphthalen-2-yl)-5-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine?
The synthesis typically involves multi-step reactions:
- Core formation : Cyclization of hydrazine derivatives with diketones or phenolic precursors under acidic/basic conditions to form the pyrazolo-benzoxazine core .
- Substituent introduction : Bromination using N-bromosuccinimide (NBS) at the 9-position, followed by coupling reactions (e.g., Suzuki-Miyaura) for naphthalen-2-yl and phenyl groups .
- Purification : Column chromatography or crystallization for high-purity isolation .
Q. Which characterization techniques are critical for confirming the compound’s structure?
- NMR spectroscopy : H and C NMR to verify substituent positions and ring fusion .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns (e.g., bromine signature) .
- X-ray crystallography : For unambiguous structural determination, as demonstrated in related pyrazolo-benzoxazine analogs .
Q. How can researchers screen for preliminary biological activity?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity .
- Enzyme inhibition studies : Evaluate interactions with kinases or proteases via fluorescence-based assays .
- Controls : Include structurally similar analogs (e.g., chloro or methyl derivatives) to compare activity trends .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s reactivity and target interactions?
- DFT calculations : Optimize geometry and calculate electrostatic potentials to predict bromine’s nucleophilic substitution sites .
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets (e.g., kinase ATP-binding pockets) .
- MD simulations : Assess stability of ligand-receptor complexes over time .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Reproducibility checks : Standardize assay conditions (e.g., cell passage number, serum concentration) .
- Impurity analysis : Use HPLC-MS to rule out byproducts affecting activity .
- Dose-response curves : Compare EC values across multiple labs to validate potency .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Substituent variation : Replace bromine with chlorine or iodine to modulate electronegativity and steric effects .
- Ring modification : Synthesize spiro or fused-ring analogs to enhance binding affinity (e.g., piperidine-fused derivatives) .
- Bioisosteric replacement : Substitute naphthalen-2-yl with quinoline to improve solubility .
Q. What are the challenges in scaling up synthesis while maintaining yield and purity?
- Catalyst optimization : Screen palladium catalysts (e.g., Pd(PPh) vs. PdCl) for coupling reactions to reduce metal residues .
- Flow chemistry : Implement continuous flow reactors for bromination steps to enhance reproducibility .
- Green chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or supercritical CO .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
